molecular formula C16H11F19O3 B1586417 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate CAS No. 88752-37-8

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate

Cat. No.: B1586417
CAS No.: 88752-37-8
M. Wt: 612.23 g/mol
InChI Key: WNVNMSONKCMAPU-UHFFFAOYSA-N
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Description

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate is a fluorinated methacrylate compound known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of coatings and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate typically involves the telomerization process. This process starts with the reaction of perfluoroalkyl iodides with ethylene to form fluorotelomer iodides. These intermediates are then converted into fluorotelomer alcohols, which are further reacted with methacrylic acid or its derivatives to produce the final methacrylate compound .

Industrial Production Methods

Industrial production of this compound often employs UV-initiated radical polymerization. This method involves the use of UV light to initiate the polymerization of the methacrylate monomers, resulting in the formation of smooth, transparent fluorinated coatings . The process is efficient and can be applied to various substrates, including glass and microfiber cloths.

Chemical Reactions Analysis

Types of Reactions

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate undergoes several types of chemical reactions, including:

    Radical Polymerization: Initiated by UV light or other radical initiators.

    Substitution Reactions: Involving the replacement of functional groups on the methacrylate backbone.

Common Reagents and Conditions

    Radical Polymerization: UV light, radical initiators (e.g., benzoyl peroxide).

    Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The primary products formed from these reactions are fluorinated polymers and copolymers, which exhibit excellent liquid repellence, low surface energy, and high durability .

Scientific Research Applications

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its fluorinated structure, which imparts unique properties such as low surface energy and high chemical resistance. The molecular targets and pathways involved include the interaction of the fluorinated chains with various substrates, leading to the formation of stable, durable coatings .

Comparison with Similar Compounds

Similar Compounds

    Perfluoroalkyl methacrylates: Similar in structure but may vary in the length of the perfluoroalkyl chain.

    Fluorotelomer methacrylates: Differ in the telomerization process and resulting properties.

Uniqueness

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate stands out due to its specific perfluoro-7-methyloctyl group, which provides a balance of hydrophobicity and reactivity, making it particularly suitable for high-performance coatings and polymers .

Properties

IUPAC Name

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F19O3/c1-5(2)7(37)38-4-6(36)3-8(17,18)10(20,21)12(24,25)14(28,29)13(26,27)11(22,23)9(19,15(30,31)32)16(33,34)35/h6,36H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVNMSONKCMAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F19O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379911
Record name (Perfluoro-7-methyloctyl)-2-hydroxypropyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88752-37-8
Record name (Perfluoro-7-methyloctyl)-2-hydroxypropyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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